N-[2-(3-methylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(3-methylphenyl)ethyl]prop-2-enamide is an organic compound with a molecular structure that includes a phenyl ring substituted with a methyl group and an ethyl chain attached to an amide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methylphenyl ethylamine and prop-2-enoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. An acid scavenger like triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a reactor vessel under controlled conditions.
Purification: The product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Amides with different substituents.
Scientific Research Applications
Chemistry: N-[2-(3-methylphenyl)ethyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which N-[2-(3-methylphenyl)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-[2-(4-methylphenyl)ethyl]prop-2-enamide: Similar structure with a different position of the methyl group on the phenyl ring.
N-[2-(3-methylphenyl)ethyl]acetamide: Similar structure with an acetamide group instead of a prop-2-enamide group.
N-[2-(3-methylphenyl)ethyl]benzamide: Similar structure with a benzamide group instead of a prop-2-enamide group.
Uniqueness: N-[2-(3-methylphenyl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13-8-7-11-6-4-5-10(2)9-11/h3-6,9H,1,7-8H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWCPUODJXIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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